2H-Pyran-2-one

説明

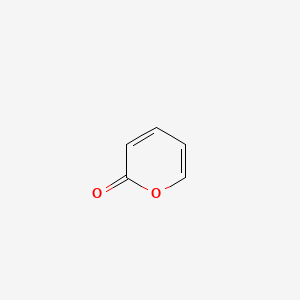

Structure

3D Structure

特性

IUPAC Name |

pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSJGADGUYYRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198441 | |

| Record name | 2H-Pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-31-4 | |

| Record name | 2H-Pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-PYRAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW45I202V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of 2H-Pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Pyran-2-one, also known as α-pyrone, is a fundamental heterocyclic scaffold present in a variety of natural products and synthetic compounds of significant biological importance.[1] Its unique conjugated lactone structure imparts a distinct reactivity profile, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and key reactions of this compound. Furthermore, it delves into its relevance in medicinal chemistry, summarizing its biological activities and potential mechanisms of action. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data presented in structured tables and logical pathways visualized with diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Structure and Physicochemical Properties

This compound is an unsaturated six-membered heterocyclic lactone with the molecular formula C₅H₄O₂.[2] The conjugated double bond system and the ester functionality within the ring define its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₂ | [3] |

| Molecular Weight | 96.08 g/mol | [3] |

| CAS Number | 504-31-4 | [3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Melting Point | 8.00 to 9.00 °C @ 760.00 mm Hg | [4] |

| Boiling Point | 207.00 to 208.00 °C @ 760.00 mm Hg | [4] |

| 102-103 °C @ 20 mmHg | [3] | |

| Density | 1.197 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.53 | [3] |

| Flash Point | 94 °C (closed cup) | [3] |

| Water Solubility | 1.942e+005 mg/L @ 25 °C (est.) | [4] |

| logP (o/w) | -0.645 (est.) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from mass spectrometry and infrared spectroscopy are presented below.

| Spectroscopic Technique | Key Data | Reference(s) |

| Mass Spectrometry (EI) | Molecular Ion (M+) : m/z 96 | [2] |

| Major Fragments : m/z 68, 39 | [2] | |

| Infrared (IR) Spectroscopy | C=O stretch (lactone) : ~1720-1740 cm⁻¹ | |

| C=C stretch (conjugated) : ~1560-1640 cm⁻¹ | ||

| C-O stretch (ester) : ~1200-1250 cm⁻¹ |

Synthesis of this compound

Several synthetic routes to this compound have been reported, including the pyrolysis of coumalic acid salts and the dehydrogenation of 5,6-dihydro-2H-pyran-2-one.[5] The latter is a convenient laboratory-scale preparation.

Experimental Protocol: Synthesis from 5,6-Dihydro-2H-pyran-2-one

This two-step procedure involves the bromination of 5,6-dihydro-2H-pyran-2-one followed by dehydrobromination to yield this compound.[5] A related procedure for a substituted pyrone is detailed in Organic Syntheses.[6]

Step 1: Bromination of 5,6-Dihydro-2H-pyran-2-one

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5,6-dihydro-2H-pyran-2-one (1.0 eq), N-bromosuccinimide (1.05 eq), and a radical initiator such as benzoyl peroxide (0.02 eq) in carbon tetrachloride is prepared.[5]

-

The suspension is stirred and heated to reflux.[5] The reaction is monitored by the disappearance of the solid and a negative starch-iodide paper test.[5]

-

After completion, the reaction mixture is cooled to room temperature to allow succinimide (B58015) to crystallize.[5]

-

The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude bromo-intermediate.

Step 2: Dehydrobromination to this compound

-

The crude bromo-intermediate is dissolved in a suitable solvent such as diethyl ether.

-

A non-nucleophilic base, such as triethylamine (B128534) (1.1 eq), is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The triethylammonium (B8662869) bromide salt is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless oil.[5]

Caption: Synthetic workflow for this compound.

Chemical Reactions of this compound

The conjugated system of this compound allows it to participate in a variety of chemical transformations, most notably cycloaddition reactions.

Diels-Alder Reaction

This compound can act as a diene in Diels-Alder reactions with various dienophiles.[1] The reaction with alkynes is particularly useful as it leads to the formation of substituted benzenes after the extrusion of carbon dioxide from the initial bicyclic adduct.[7]

Caption: Diels-Alder reaction of this compound.

Biological Activity and Relevance in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, being a core component of numerous biologically active compounds.[8] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer properties.[8]

Antimicrobial and Anticancer Potential

The biological activity of this compound analogs is often attributed to their ability to interact with biological macromolecules. Halogenated derivatives, for example, show potential as cytotoxic and antimicrobial agents.[8] The proposed mechanisms of action include enzyme inhibition and disruption of microbial cell membranes.[8]

Putative Mechanism of Action

While the precise signaling pathways for the parent this compound are not fully elucidated, a general mechanism for its biologically active derivatives can be proposed. This involves initial interaction with the cell membrane, followed by intracellular effects such as enzyme inhibition, ultimately leading to cell death.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for quality control and further research. Standard analytical techniques include mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or direct infusion.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Ionization: The sample is introduced into the ion source where it is bombarded with electrons (typically at 70 eV) to generate a molecular ion (M+) and various fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak at m/z 96 confirms the molecular weight, and the fragmentation pattern provides structural information.[2]

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Methodology:

-

Sample Preparation: As a liquid, this compound can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or in a suitable solvent in an IR-transparent cell.

-

Analysis: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies is measured.

-

Interpretation: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups. Key absorptions for this compound include the characteristic C=O stretch of the lactone and the C=C stretches of the conjugated system.

-

Conclusion

This compound is a heterocyclic compound of fundamental importance with a rich chemistry and significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity. The presented data and experimental protocols offer a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery, facilitating further exploration of this versatile scaffold.

References

- 1. soc.chim.it [soc.chim.it]

- 2. This compound [webbook.nist.gov]

- 3. 2H-吡喃-2-酮 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 504-31-4 [thegoodscentscompany.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Overview of the biological activities of 2H-Pyran-2-one derivatives

An In-depth Technical Guide on the Biological Activities of 2H-Pyran-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] This structural unit serves as a versatile building block in medicinal chemistry, leading to the development of derivatives with significant potential as therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the principal biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to support further research and drug development endeavors.[1]

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The anticancer activity is significantly influenced by the nature and position of substituents on the pyran ring, highlighting the importance of structure-activity relationship (SAR) studies in designing new, more effective compounds.[1]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various this compound derivatives is summarized in the table below, providing a comparative view of their potency.

| Compound ID | Structure / Name | Cell Line | IC50 (µM) | Reference |

| 21 | 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | L1210 (Murine Leukemia) | 0.95 | [1][5] |

| HeLa (Cervical Carcinoma) | 2.9 | [1][5] | ||

| 8a | Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-Cl C6H4) | HepG2 (Liver) | 0.23 | [2] |

| MCF-7 (Breast) | 0.45 | [2] | ||

| HCT-116 (Colon) | 0.87 | [2] | ||

| A-549 (Lung) | 1.05 | [2] | ||

| 8b | Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-F C6H4) | HepG2 (Liver) | 0.15 | [2] |

| MCF-7 (Breast) | 0.33 | [2] | ||

| HCT-116 (Colon) | 0.65 | [2] | ||

| Compound 19 | 4-Amino-2H-pyran-2-one analog | Various | 0.059 - 0.163 | [6] |

| Compound 27 | 4-Amino-2H-pyran-2-one analog | Various | 0.059 - 0.163 | [6] |

Mechanism of Action: Apoptosis Induction

Several this compound derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic pathway involving the mitochondria. This process is frequently mediated by the modulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel this compound derivatives as potential HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Interpretation of 2H-Pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2H-Pyran-2-one (α-Pyrone), a key heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and utilization in synthetic chemistry and drug development. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate comprehension.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.25 | dd | J = 9.5, 1.0 |

| H-4 | 7.35 | ddd | J = 9.5, 6.5, 1.5 |

| H-5 | 6.40 | ddd | J = 6.5, 2.5, 1.0 |

| H-6 | 7.60 | dd | J = 2.5, 1.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 161.0 |

| C-3 | 117.0 |

| C-4 | 145.0 |

| C-5 | 106.0 |

| C-6 | 152.0 |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H Stretch (vinylic) |

| ~1725 | Strong | C=O Stretch (α,β-unsaturated lactone) |

| ~1640, ~1560 | Medium | C=C Stretch (conjugated) |

| ~1240 | Strong | C-O Stretch (ester) |

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 68 | ~80 | [M - CO]⁺ |

| 39 | ~50 | [C₃H₃]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of the protons in the molecule. The downfield chemical shifts of all protons are indicative of their vinylic nature and the deshielding effect of the electron-withdrawing ester functionality. The coupling constants are crucial for assigning the specific protons. The large cis-coupling constant (J = 9.5 Hz) between H-3 and H-4 is characteristic of their geometric relationship.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of five distinct carbon environments. The most downfield signal at 161.0 ppm is assigned to the carbonyl carbon (C-2) of the lactone. The other four signals in the vinylic region correspond to the double-bonded carbons of the pyran ring.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band around 1725 cm⁻¹, which is characteristic of the C=O stretching vibration in an α,β-unsaturated lactone. The conjugation lowers the frequency compared to a saturated ester. The absorptions in the 1640-1560 cm⁻¹ region are attributed to the C=C stretching vibrations of the conjugated system. The medium intensity band around 3050 cm⁻¹ confirms the presence of vinylic C-H bonds.

Mass Spectrometry (MS)

The mass spectrum, obtained by electron ionization (EI), shows a prominent molecular ion peak [M]⁺ at an m/z of 96, which corresponds to the molecular weight of this compound (C₅H₄O₂).[1] A significant fragment is observed at m/z 68, resulting from the characteristic loss of a neutral carbon monoxide (CO) molecule from the molecular ion.[1] The peak at m/z 39 is attributed to the cyclopropenyl cation ([C₃H₃]⁺), a common fragment in the mass spectra of cyclic compounds.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

References

The Synthetic Versatility of 2-Pyrones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrone scaffold, a six-membered unsaturated lactone, is a cornerstone in synthetic organic chemistry and drug discovery. Its prevalence in a vast array of natural products with diverse biological activities, including antifungal, antibiotic, cytotoxic, and neurotoxic properties, underscores its significance.[1][2][3] This technical guide provides a comprehensive overview of the synthetic versatility of 2-pyrones, detailing key transformations, experimental protocols, and their emerging role in the modulation of critical cellular signaling pathways.

Core Reactivity and Synthetic Applications

The unique electronic and structural features of the 2-pyrone ring, which combines a conjugated diene system with a lactone, endow it with a rich and varied reactivity profile. This allows it to serve as a versatile building block for the synthesis of complex molecular architectures.[1][4] Key transformations include cycloaddition reactions, cross-coupling reactions, and ring-opening reactions.

Cycloaddition Reactions

Diels-Alder reactions are a hallmark of 2-pyrone chemistry, providing a powerful tool for the construction of substituted benzene (B151609) rings and bicyclic lactones.[5] The reaction typically proceeds with alkynes, leading to the formation of an intermediate bicyclic adduct that subsequently loses carbon dioxide to afford an aromatic ring.[5]

Photochemical cycloadditions, particularly [2+2] cycloadditions, offer an alternative pathway to novel molecular scaffolds. These reactions can be sensitized and the product distribution is often dependent on the electronic properties of the reactants and the substitution pattern on the 2-pyrone ring.[6][7]

Cross-Coupling Reactions

The introduction of a halogen, typically bromine, onto the 2-pyrone ring opens up a plethora of possibilities for functionalization via transition-metal-catalyzed cross-coupling reactions. The 4-position of the 2-pyrone ring is particularly reactive towards oxidative addition to palladium(0) species.[2] This has enabled the synthesis of a wide range of biologically active 4-substituted 2-pyrones.

Table 1: Overview of Key Cross-Coupling Reactions of 4-Bromo-6-methyl-2-pyrone

| Coupling Reaction | Catalyst/Reagents | Product Type | Yield Range (%) | Reference |

| Sonogashira | Pd/C, Ph₃P, CuI, MeCN/Et₃N | 4-Alkynyl-6-methyl-2-pyrones | Good to Excellent | [2][8] |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₂(N-Phthal)₂, Base | 4-Alkenyl/Alkyl/Aryl-6-methyl-2-pyrones | Good | [2][8] |

| Negishi | Pd catalyst, Alkenyl zirconocenes | 4-Alkenyl-6-methyl-2-pyrones | Good | [2] |

Ring-Opening Reactions

The lactone functionality of 2-pyrones makes them susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be harnessed to generate highly functionalized acyclic compounds.[9] The specific outcome of the ring-opening reaction is dependent on the nature of the nucleophile and the substitution pattern of the 2-pyrone.[9]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations of 2-pyrones.

Synthesis of 4-Bromo-6-methyl-2-pyrone

This protocol describes a common method for the bromination of the readily available 4-hydroxy-6-methyl-2-pyrone (B586867).

Materials:

-

4-Hydroxy-6-methyl-2-pyrone

-

Phosphorus trichloride (B1173362) (PCl₃) or Tetrabutylammonium bromide (TBAB)

-

Appropriate solvent (e.g., anhydrous chloroform)

Procedure:

-

To a solution of 4-hydroxy-6-methyl-2-pyrone in an appropriate anhydrous solvent, add the brominating agent (e.g., PCl₃ or TBAB) portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-bromo-6-methyl-2-pyrone.

Sonogashira Coupling of 4-Bromo-6-methyl-2-pyrone

This protocol outlines a general procedure for the palladium-catalyzed coupling of a terminal alkyne with 4-bromo-6-methyl-2-pyrone.[2][8][10][11]

Materials:

-

4-Bromo-6-methyl-2-pyrone

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd/C with triphenylphosphine)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., Acetonitrile)

Procedure:

-

To a degassed solution of 4-bromo-6-methyl-2-pyrone and the terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 4-alkynyl-6-methyl-2-pyrone.

Asymmetric Diels-Alder Reaction of 3-Hydroxy-2-pyrone

This protocol describes a catalytic asymmetric Diels-Alder reaction using a cinchona alkaloid-derived bifunctional organic catalyst.[12][13]

Materials:

-

3-Hydroxy-2-pyrone

-

Dienophile (e.g., trans-3-benzoylacrylic ester)

-

Cinchona alkaloid-derived catalyst (e.g., QD-1a)

-

Anhydrous solvent (e.g., Diethyl ether)

Procedure:

-

To a solution of the cinchona alkaloid-derived catalyst in the anhydrous solvent at the specified temperature (e.g., room temperature or below), add the 3-hydroxy-2-pyrone and the dienophile.

-

Stir the reaction mixture for the specified time until completion (monitor by TLC or HPLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to afford the bicyclic adduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Role in Drug Discovery and Signaling Pathway Modulation

2-Pyrone derivatives have emerged as promising scaffolds in drug discovery due to their ability to modulate key cellular signaling pathways implicated in various diseases, particularly cancer.[14][15]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several 2-pyrone derivatives have been shown to inhibit this pathway at different nodes.[14][15] For instance, the α-pyrone derivative BHP has been reported to disrupt the KRAS-driven PI3K/Akt pathway in breast cancer and glioma stem-like cells.[15]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-pyrone derivatives.

Modulation of the MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The anti-leukemic effects of certain 2-pyrone derivatives have been associated with the activation of the MAPK pathway, as evidenced by the activation of p-ERK and p38 MAPK.[1][16]

References

- 1. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Photo-Cycloaddition Reactions of 2-Pyrones | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways | springermedizin.de [springermedizin.de]

Unveiling the Luminescent World of 2H-Pyran-2-one Analogs: A Technical Guide to their Photophysical and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical and electronic characteristics of 2H-pyran-2-one analogs, a class of heterocyclic compounds including coumarins and pyranoindoles, which are garnering significant interest for their diverse applications in pharmacology and materials science. This document provides a comprehensive overview of their synthesis, spectroscopic behavior, and the computational models used to understand their properties at a molecular level. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding and further research in this exciting field.

Quantitative Photophysical and Electronic Data

The photophysical properties of this compound analogs are intrinsically linked to their molecular structure, with substituent groups and the nature of fused ring systems playing a pivotal role in determining their absorption and emission characteristics. The following tables summarize key quantitative data extracted from the literature for a variety of this compound derivatives.

Table 1: Photophysical Properties of Selected Pyranoindole Derivatives

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent |

| Pyrano[3,2-f]indole 7a | 391 | 500 | 5652 | 0.14 | Dichloromethane |

| Pyrano[2,3-g]indole 8a | 391 | 500 | 5652 | 0.58 | Dichloromethane |

| Pyrano[2,3-f]indole derivative | 350-400 | 420-586 | 9000-15000 | 0.30-0.89 | Various |

| Leader compounds from a previous study | Not specified | Not specified | 5652–6588 | 0.20–0.57 | Not specified |

Table 2: Electronic Properties of Coumarin and its Derivatives (Calculated)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Vertical Ionization Energy (IE_V, eV) | Vertical Electron Affinity (EA_V, eV) |

| Coumarin | -6.75 | -1.55 | 5.20 | 8.71 (Calculated), 8.72 (Experimental) | -0.11 |

| Compound A | -6.48 | -2.05 | 4.43 | 6.48 | 2.05 |

| Compound B | -6.89 | -2.54 | 4.35 | 6.89 | 2.54 |

| Compound C | -6.42 | -2.12 | 4.30 | 6.42 | 2.12 |

| Compound D | -6.55 | -2.60 | 3.95 | 6.55 | 2.60 |

Experimental Protocols

The characterization of the photophysical and electronic properties of this compound analogs relies on a suite of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

-

Sample Preparation: Solutions of the this compound analogs are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, ethanol) at a concentration that yields an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity.[1] A blank sample containing only the solvent is also prepared.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used. The instrument is first calibrated using the blank sample to record a baseline.

-

Measurement: The sample cuvette is placed in the sample holder, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission properties of a compound after it has absorbed light.

Methodology:

-

Sample Preparation: Samples are prepared in a similar manner to UV-Vis spectroscopy, often using the same solutions to correlate absorption and emission data.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.

-

Measurement:

-

Emission Spectrum: The sample is excited at its λ_max (determined from the absorption spectrum), and the emitted light is scanned over a range of longer wavelengths to obtain the emission spectrum. The wavelength of maximum emission (λ_em) is then identified.

-

Excitation Spectrum: The emission monochromator is set to the λ_em, and the excitation wavelength is scanned. The resulting spectrum should ideally match the absorption spectrum, confirming that the absorbing and emitting species are the same.

-

Quantum Yield (Φ_F) Measurement: The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions are kept low (< 0.1) at the excitation wavelength to minimize inner filter effects. The integrated fluorescence intensities and absorbances of the sample and standard are then used in the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Computational Chemistry: DFT and TD-DFT Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and understand the electronic structure and photophysical properties of molecules.

Methodology:

-

Geometry Optimization: The ground-state geometry of the this compound analog is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Electronic Properties: From the optimized geometry, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an estimate of the electronic excitation energy.

-

Excited State Calculations: TD-DFT calculations are then performed on the optimized ground-state geometry to simulate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. To simulate the emission spectrum, the geometry of the first excited state (S₁) is optimized, and then a TD-DFT calculation is performed on the S₁ optimized geometry.[2] These calculations can predict the λ_abs and λ_em values.[2]

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental processes. The following diagrams were generated using the Graphviz (DOT language) to illustrate key aspects of the study of this compound analogs.

Caption: Experimental and computational workflow for characterizing this compound analogs.

Caption: Donor-Acceptor model for intramolecular charge transfer in pyranoindoles.

Caption: Relationship between molecular structure and photophysical properties.

References

2H-Pyran-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one core, a six-membered heterocyclic lactone, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products with diverse biological activities has made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its significant biological activities, summarizing key quantitative data, providing detailed experimental protocols, and visualizing associated signaling pathways and drug discovery workflows.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The inherent chemical features of the this compound ring system, including its conjugated diene and lactone functionalities, allow for a wide range of chemical modifications, leading to a diverse library of synthetic and semi-synthetic derivatives.[1] These derivatives have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives is quantitatively assessed through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) for anticancer and enzyme inhibitory activities, and the minimum inhibitory concentrations (MIC) for antimicrobial activities of selected this compound compounds.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 21 | L1210 (Murine Leukemia) | 0.95 | [4][5] |

| HeLa (Cervix Carcinoma) | 2.9 | [4][5] | |

| Compound 8a | HepG2 (Liver) | 0.23 | |

| MCF-7 (Breast) | 0.45 | ||

| HCT-116 (Colon) | 0.87 | ||

| A-549 (Lung) | 1.05 | ||

| Compound 8b | HepG2 (Liver) | 0.15 | |

| MCF-7 (Breast) | 0.33 | ||

| HCT-116 (Colon) | 0.65 | ||

| A-549 (Lung) | 0.98 | ||

| Doxorubicin | HepG2 (Liver) | 0.48 | |

| MCF-7 (Breast) | 0.55 | ||

| HCT-116 (Colon) | 0.62 | ||

| A-549 (Lung) | 0.73 |

Table 2: Antimicrobial Activity of this compound and Related Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [6][7] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [6][7] |

| Viridepyronone | Sclerotium rolfsii | 196 | [8][9] |

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 8a | EGFR | 1.21 | |

| VEGFR-2 | 2.65 | ||

| Erlotinib | EGFR | 0.18 | [10] |

| Compound 6 | HIV-1 Reverse Transcriptase | 25-50 (EC50) | [4][5] |

Key Signaling Pathways Modulated by this compound Derivatives

Several this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, through the modulation of specific signaling pathways.

Figure 1: p53-mediated apoptosis pathway induced by this compound derivatives.

Some derivatives trigger the intrinsic apoptosis pathway by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2.[4] This leads to mitochondrial dysfunction and the subsequent activation of a caspase cascade, culminating in apoptosis.[4] Other compounds have been shown to induce apoptosis through the p53-mediated suppression of the Ras/Raf/ERK signaling pathway.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of functionalized 2H-pyran-2-ones involves a one-pot reaction.

Materials:

-

A carbonyl compound containing an activated methylene (B1212753) group (e.g., acetylacetone)

-

A C1-synthon (e.g., N,N-dimethylformamide dimethyl acetal (B89532) - DMFDMA)

-

An N-acylglycine derivative (e.g., hippuric acid)

-

Acetic anhydride (B1165640)

Procedure:

-

A mixture of the carbonyl compound, DMFDMA, and hippuric acid is heated in acetic anhydride at approximately 90°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the crude product is purified, typically by recrystallization, to yield the desired 3-benzoylamino-2H-pyran-2-one derivative.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in the culture medium.

-

Remove the overnight culture medium and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and vehicle).

-

Incubate the plates at 37°C for 16-24 hours.

-

The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)

This assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme.

Materials:

-

COX-2 enzyme

-

Reaction buffer

-

Heme

-

Arachidonic acid (substrate)

-

This compound derivatives

-

Known COX-2 inhibitor (positive control)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.

-

Pre-incubate the enzyme solution with the this compound derivatives or the positive control.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

After a specific incubation period, terminate the reaction.

-

The product of the reaction (e.g., prostaglandin (B15479496) E2) is quantified, typically using an ELISA or a fluorometric method. The inhibitory activity is calculated by comparing the product formation in the presence and absence of the test compound.

Drug Discovery and Development Workflow

The journey from a privileged scaffold like this compound to a clinical candidate follows a structured workflow.

Figure 2: General workflow for drug discovery based on a privileged scaffold.

This workflow begins with the synthesis of a diverse library of this compound derivatives, followed by high-throughput screening to identify "hits" with desired biological activity. Promising hits are then optimized through medicinal chemistry efforts to generate lead compounds with improved potency, selectivity, and pharmacokinetic properties. These lead compounds undergo extensive preclinical testing before potentially moving into clinical trials.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the design and development of new therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic tractability, ensures its continued importance in medicinal chemistry. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable privileged structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The use of isolated natural products as scaffolds for the generation of chemically diverse screening libraries for drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Artificial Intelligence in Natural Product Drug Discovery: Current Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyran-2-one derivatives from Croton crassifolius as potent apoptosis inducers in HepG2 cells via p53-mediated Ras/Raf/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Pharmacological Promise of Substituted Pyran-2-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-pyran-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a carbonyl group, represents a "privileged structure" in medicinal chemistry.[1] Found in numerous natural products and synthetic compounds, this core moiety is the foundation for a diverse range of molecules exhibiting significant pharmacological potential. Substituted pyran-2-ones have emerged as promising candidates in the development of new therapeutic agents, demonstrating notable anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the pharmacological landscape of substituted pyran-2-ones, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Quantitative Biological Activity Data

The biological efficacy of substituted pyran-2-ones is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data from various studies, offering a comparative look at the potency of different derivatives across several therapeutic areas.

Table 1: Anticancer Activity of Substituted Pyran-2-ones

| Compound ID | Structure/Description | Cell Line | Assay | IC50 (µM) | Citation(s) |

| 1 | 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | L1210 (Murine Leukemia) | Not Specified | 0.95 | [1] |

| HeLa (Cervix Carcinoma) | Not Specified | 2.9 | [1] | ||

| 2a | Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-ClC6H4) | HepG2 (Liver) | MTT | 0.23 | [4] |

| MCF-7 (Breast) | MTT | 0.45 | [4] | ||

| HCT-116 (Colon) | MTT | 0.87 | [4] | ||

| A-549 (Lung) | MTT | 1.05 | [4] | ||

| 2b | Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-FC6H4) | HepG2 (Liver) | MTT | 0.15 | [4] |

| MCF-7 (Breast) | MTT | 0.33 | [4] | ||

| HCT-116 (Colon) | MTT | 0.65 | [4] | ||

| A-549 (Lung) | MTT | 0.98 | [4] | ||

| 3a (8a) | Imidazole-containing fused pyran derivative | MCF-7 (Breast) | Not Specified | 8.24 ± 0.19 | [5] |

| 3b (8b) | Imidazole-containing fused pyran derivative | MCF-7 (Breast) | Not Specified | 4.22 ± 0.81 | [5] |

| 4 | 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one | CEM (Human T Lymphocyte) | Not Specified | 25-50 (EC50) | [1] |

Table 2: Antimicrobial Activity of Substituted Pyran-2-ones

| Compound ID | Structure/Description | Microorganism | MIC (µg/mL) | Citation(s) |

| 5a | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [6] |

| 5b | 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [6] |

| 6 | 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one | Broad Spectrum | Promising | [4] |

Table 3: Anti-inflammatory Activity (COX-2 Inhibition) of Substituted Pyran-2-ones

| Compound ID | Structure/Description | Target | IC50 (µM) | Selectivity Index (SI) | Citation(s) |

| 7 | 6-methyl-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | COX-2 | 0.68 | 904 | [7] |

| 8 | 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | COX-2 | 0.10 | 2880 | [8] |

| 9 | 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | COX-2 | 0.0032 | >120,000 | [8] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of results in drug discovery. This section outlines the key experimental protocols for evaluating the pharmacological potential of substituted pyran-2-ones.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9] It relies on the reduction of the yellow MTT salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][10]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Substituted pyran-2-one compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.[1]

-

Compound Treatment: Prepare serial dilutions of the pyran-2-one compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells). Incubate for a specified period (e.g., 24-72 hours).[1]

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][10]

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[10] The intensity of the purple color is directly proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a common technique for determining MIC values.[13]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Substituted pyran-2-one compounds

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyran-2-one compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL). Add the bacterial or fungal suspension to each well containing the compound dilution.

-

Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation. The assay can be performed using various detection methods, including colorimetric and fluorometric readouts.[14][15]

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Substituted pyran-2-one compounds

-

Known COX-2 inhibitor (e.g., celecoxib) as a positive control

-

Detection reagents (e.g., colorimetric or fluorometric probe)

-

96-well plate

-

Plate reader

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.[16]

-

Inhibitor Pre-incubation: Add the substituted pyran-2-one compounds at various concentrations to the wells. Also, include a positive control (known COX-2 inhibitor) and a vehicle control (solvent). Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the compounds to interact with the enzyme.[16]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Incubation: Incubate the plate for a specific time (e.g., 2 minutes at 37°C).[17]

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a saturated stannous chloride solution or hydrochloric acid).[16][17]

-

Detection: Measure the product formation using a plate reader. The method of detection will depend on the specific kit or protocol being used (e.g., monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm in a colorimetric assay).[14] The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the vehicle control wells.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is paramount in drug development. Substituted pyran-2-ones exert their pharmacological effects through various signaling pathways. The following diagrams, rendered using Graphviz, illustrate some of the key pathways and experimental workflows.

Conclusion and Future Directions

Substituted pyran-2-ones represent a versatile and promising class of compounds with a broad spectrum of pharmacological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Structure-activity relationship studies have revealed that the biological activity of these compounds can be finely tuned by modifying the substituents on the pyran-2-one core.[1][4] Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, preclinical and clinical evaluation of the most promising candidates is warranted to translate the therapeutic potential of substituted pyran-2-ones into novel treatments for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches [mdpi.com]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 7. researchhub.com [researchhub.com]

- 8. Recent Advances in the Synthesis of 2-Pyrones | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. apec.org [apec.org]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 15. assaygenie.com [assaygenie.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Halogenated 2H-Pyran-2-Ones: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of halogenated 2H-pyran-2-one compounds reveals a promising class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases. The introduction of halogen atoms onto the this compound scaffold has been shown to modulate the electronic properties, lipophilicity, and reactivity of these compounds, leading to enhanced biological activity.

Halogenated 2H-pyran-2-ones are emerging as a significant area of interest for researchers, scientists, and drug development professionals. Their demonstrated cytotoxicity against various cancer cell lines and potent antimicrobial effects position them as valuable lead compounds in the quest for novel therapeutics. This guide provides a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and an analysis of the key signaling pathways involved in their mechanism of action.

Quantitative Biological Data: A Comparative Overview

The biological activity of halogenated this compound derivatives has been quantified through various in vitro assays. The following tables summarize the available data, offering a comparative perspective on their anticancer and antimicrobial potencies.

Table 1: Anticancer Activity of Halogenated this compound and Related Derivatives

| Compound ID | R Group | Ar Group | Cell Line | IC50 (µM) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| 8a | H | 4-ClC₆H₄ | Liver (HepG2) | 0.23 | 1.21 | 2.65 | [1] |

| Breast (MCF-7) | 0.45 | [1] | |||||

| Colon (HCT-116) | 0.87 | [1] | |||||

| Lung (A-549) | 1.05 | [1] | |||||

| 8b | H | 4-FC₆H₄ | Liver (HepG2) | 0.15 | - | - | [1] |

| Breast (MCF-7) | 0.33 | [1] | |||||

| Colon (HCT-116) | 0.65 | [1] | |||||

| Lung (A-549) | 0.98 | [1] | |||||

| Doxorubicin | - | - | Liver (HepG2) | 0.48 | - | - | [1] |

| Breast (MCF-7) | 0.55 | [1] | |||||

| Colon (HCT-116) | 0.62 | [1] | |||||

| Lung (A-549) | 0.73 | [1] | |||||

| Erlotinib | - | - | - | - | 0.18 | - | [1] |

Note: IC50 is the half-maximal inhibitory concentration. EGFR and VEGFR-2 are key receptor tyrosine kinases in cancer progression.

Table 2: Antimicrobial Activity of Halogenated and Related Pyranone Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 25923 | 1.56 | |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 |

Note: MIC is the minimum inhibitory concentration.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of halogenated 2H-pyran-2-ones are attributed to their ability to modulate critical cellular signaling pathways. While research is ongoing, preliminary studies and data from structurally related compounds suggest the involvement of pathways controlling cell proliferation, apoptosis, and microbial viability.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of halogenated this compound compounds.

Synthesis of Halogenated 2H-Pyran-2-Ones

A general and efficient method for the synthesis of these compounds involves a one-pot, three-component reaction.

Detailed Protocol for Synthesis:

-

A mixture of a steroidal α,β-unsaturated ketone (1 mmol) and ethyl acetoacetate (1 mmol) in 30 mL of methanol is prepared.[2]

-

Chitosan (20 mol%) is added as a catalyst.[2]

-

The reaction mixture is refluxed for 13–16 hours.[2]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is filtered off.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Detailed Protocol for MTT Assay:

-

Cell Plating: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated this compound compounds and a vehicle control. Incubate for a period of 24 to 96 hours, depending on the cell line and compound activity.[3]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[4]

Conclusion and Future Directions

Halogenated this compound compounds represent a versatile and potent class of molecules with significant therapeutic promise. The data presented in this guide highlights their potential as anticancer and antimicrobial agents. Further research should focus on expanding the library of these compounds through targeted synthesis, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical space is poised to yield novel and effective therapeutic agents for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Green synthesis and biological evaluation of steroidal 2<i>H</i>-pyrans as anticancer and antioxidant agents - Journal of King Saud University - Science [jksus.org]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2H-Pyran-2-one in the Synthesis of Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one, or α-pyrone, scaffold is a cornerstone in the synthesis of a diverse array of natural products, renowned for their significant biological activities. This six-membered heterocyclic motif, featuring a conjugated lactone, serves as a versatile building block, enabling the construction of complex molecular architectures through a variety of chemical transformations. This technical guide provides a comprehensive overview of the utility of this compound in natural product synthesis, detailing key reactions, experimental protocols, and the biological significance of the resulting compounds.

Core Reactivity and Synthetic Applications

The unique electronic and structural features of 2H-pyran-2-ones dictate their reactivity. The conjugated diene system within the pyrone ring makes them excellent candidates for cycloaddition reactions, most notably the Diels-Alder reaction. Furthermore, the lactone functionality and the double bond are amenable to a wide range of chemical modifications, including nucleophilic additions, reductions, and cross-coupling reactions. These reactive sites provide a powerful toolkit for synthetic chemists to elaborate the this compound core into complex natural product frameworks.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. 2H-pyran-2-ones can act as dienes, reacting with various dienophiles to afford bicyclic lactones. These adducts can then be further transformed into a variety of carbocyclic and heterocyclic systems. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern on both the pyrone ring and the dienophile, as well as the reaction conditions.

Synthesis of Bioactive Natural Products

The versatility of the this compound scaffold is exemplified in the total synthesis of numerous biologically active natural products. This guide will focus on two prominent examples: the cytotoxic agent Goniothalamin and the anxiolytic compound Kavain (B167398).

Goniothalamin: A Case Study in Asymmetric Synthesis

Goniothalamin, a styryllactone isolated from plants of the Goniothalamus genus, exhibits potent cytotoxic activity against a range of cancer cell lines. Its synthesis often utilizes a this compound precursor, with key steps involving the stereoselective installation of the C6 stereocenter.

| Entry | Aldehyde | Reagent/Catalyst | Reaction Type | Yield (%) | ee (%) | Reference |

| 1 | trans-Cinnamaldehyde | (-)-Ipc₂B(allyl) | Asymmetric Allylation | 98 | 91.5 | [1][2][3] |

| 2 | trans-Cinnamaldehyde | (+)-DIPT-allylboronate | Asymmetric Allylation | 98 | 72.4 | [1][2] |

| 3 | trans-Cinnamaldehyde | (-)-DIPT-allylboronate | Asymmetric Allylation | 69 | 70.8 | [1][2] |

| 4 | Cinnamaldehyde | L-prolinol derivative | Asymmetric Epoxidation | - | 99 | |

| 5 | (1E)-1-phenylhexa-1,5-dien-3-ol | Lipase (CALB) | Kinetic Resolution | 38 (ester), 45 (alcohol) | 93 (ester), 74 (alcohol) | [4] |

Materials:

-

trans-Cinnamaldehyde

-

(-)-B-allyldiisopinocampheylborane ((-)-Ipc₂B(allyl))

-

Anhydrous diethyl ether (Et₂O)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Sodium hydroxide (B78521) (NaOH) solution (2 M)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of (-)-Ipc₂B(allyl) in anhydrous Et₂O is cooled to -78 °C under an inert atmosphere.

-

A solution of trans-cinnamaldehyde in anhydrous Et₂O is added dropwise to the cooled allylborane solution.

-

The reaction mixture is stirred at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.

-

The reaction is quenched by the sequential addition of 2 M NaOH solution and 30% H₂O₂ at 0 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product, (S)-1-phenyl-1,5-hexadien-3-ol, is purified by silica (B1680970) gel column chromatography.

This homoallylic alcohol is a key intermediate that is then subjected to acylation and ring-closing metathesis (RCM) to furnish the 5,6-dihydro-2H-pyran-2-one core of goniothalamin.

Goniothalamin induces apoptosis in cancer cells through multiple pathways. It generates reactive oxygen species (ROS), leading to DNA damage and activation of the p53 tumor suppressor protein. This, in turn, triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases 9 and 3.

Kavain and its Analogues: Modulators of the Central Nervous System

Kavain is one of the major kavalactones found in the kava (B3030397) plant (Piper methysticum) and is known for its anxiolytic and sedative properties. The synthesis of kavain and its analogues often involves the construction of the 6-styryl-5,6-dihydro-2H-pyran-2-one skeleton.

| Compound | R¹ | R² | Yield (%) | Cytotoxicity (IC₅₀, µM) vs. NCI-H460 | Reference |

| Kavain | H | OMe | - | >250 | [5][6] |

| Analogue 9b | H | H | 76 | - | [5][6] |

| Analogue 9c | F | H | 66 | - | [5][6] |

| Analogue 9d | CN | H | 60 | - | [5][6] |

| Analogue 8g | I | OH | 33 | 11.2 | [6] |

| Analogue 17d | - | - | - | 19.8 | [6] |

Materials:

-

4-Hydroxy-6-(4-iodophenyl)-5,6-dihydropyran-2-one

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 4-hydroxy-6-(4-iodophenyl)-5,6-dihydropyran-2-one (1.0 eq) in dry acetone, anhydrous K₂CO₃ (2.0 eq) is added.

-

Methyl iodide (1.5 eq) is added to the suspension, and the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the 4-methoxy-6-(4-iodophenyl)-5,6-dihydropyran-2-one.

The anxiolytic effects of kavain are believed to be mediated through its interaction with the central nervous system. Kavain potentiates the action of the inhibitory neurotransmitter GABA at GABA-A receptors, leading to a calming effect. It is also known to modulate voltage-gated sodium and calcium channels and inhibit monoamine oxidase B (MAO-B), which can influence the levels of neurotransmitters like dopamine (B1211576) and serotonin.

General Synthetic Workflows

The synthesis of natural products utilizing the this compound scaffold often follows convergent strategies, where the pyrone core is constructed and then elaborated. Below are generalized workflows for the synthesis of 6-substituted-5,6-dihydro-2H-pyran-2-ones.

Workflow 1: Ring-Closing Metathesis (RCM) Approach

This approach is widely used for the synthesis of 5,6-dihydro-2H-pyran-2-ones.

Workflow 2: Diels-Alder Approach

This strategy is employed to construct the core bicyclic system, which is then transformed into the desired natural product.

Conclusion

The this compound scaffold remains a privileged starting point for the synthesis of a multitude of complex and biologically significant natural products. Its inherent reactivity, particularly in cycloaddition reactions, coupled with the potential for diverse functionalization, provides a robust platform for synthetic innovation. The continued development of novel synthetic methodologies, especially in the realm of asymmetric catalysis, will undoubtedly expand the utility of 2H-pyran-2-ones in the efficient and stereoselective synthesis of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this remarkable heterocyclic building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Methodological & Application

One-Pot Synthesis Protocols for 2H-Pyran-2-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals